molecular formula C11H13N3O B15174173 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde CAS No. 959977-72-1

3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde

Cat. No.: B15174173
CAS No.: 959977-72-1
M. Wt: 203.24 g/mol
InChI Key: UMCCKUGHTJWJGH-UHFFFAOYSA-N
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Description

3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde is a heterocyclic compound featuring a fused triazole-pyridine core with a tert-butyl substituent at position 3 and a carbaldehyde group at position 5. This structure confers unique physicochemical properties, such as enhanced lipophilicity (due to the bulky tert-butyl group) and reactivity for further derivatization (via the aldehyde moiety). The compound is synthesized via microwave-assisted methods, as demonstrated in studies of analogous 1,2,4-triazolo[4,3-a]pyridine derivatives . Its primary application lies in antifungal research, where triazolopyridine derivatives exhibit activity against pathogens like Botrytis cinerea and Fusarium oxysporum .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-tert-butylpyridine with formylating agents to introduce the aldehyde group at the 6-position. The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid.

    Reduction: 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-methanol.

    Substitution: Various substituted triazolo[4,3-a]pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in antibacterial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best contextualized by comparing it to analogous triazolopyridine derivatives. Below is a detailed analysis:

Substituent Effects on Reactivity and Bioactivity

  • However, the retained carbaldehyde group allows similar reactivity for hydrazone formation, a key step in synthesizing bioactive derivatives .
  • [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde (CAS 614750-81-1):
    The 1,5-a ring junction (vs. 4,3-a) alters electron distribution and molecular geometry, reducing similarity (score: 0.90). This positional isomerism may impact binding affinity to fungal enzyme targets .

Functional Group Variations

  • [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate (CAS 1609404-05-8):
    The carboxylic acid group (-COOH) and hydration state enhance polarity, favoring ionic interactions in biological systems but limiting passive diffusion .

Antifungal Activity and Structure-Activity Relationships (SAR)

DFT calculations on triazolopyridine derivatives highlight that electron-withdrawing groups (e.g., carbaldehyde) enhance antifungal activity by optimizing charge transfer interactions with fungal proteins .

Data Table: Key Structural and Functional Comparisons

Compound Name CAS No. Substituents Similarity Score Key Properties
3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde 1043903-19-0 tert-butyl (C3), carbaldehyde (C6) - High lipophilicity, reactive aldehyde
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde 1510395-35-3 methyl (C3), carbaldehyde (C6) - Reduced steric hindrance
[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde 614750-81-1 carbaldehyde (C6) 0.90 Altered ring junction, lower lipophilicity
Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate 868362-22-5 methyl ester (C6) 0.92 Increased hydrophilicity
[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate 1609404-05-8 carboxylic acid (C8), dihydrate 0.87 High polarity, ionic interactions

Research Findings and Implications

  • Synthetic Utility : The carbaldehyde group in this compound enables facile synthesis of hydrazone derivatives, a strategy used to enhance antifungal potency in related compounds .

Notes on Evidence Limitations

  • PubChem () was inaccessible, limiting access to physicochemical data (e.g., logP, melting point).
  • Antifungal activity data for the specific tert-butyl derivative were inferred from studies on structurally related compounds .

Properties

IUPAC Name

3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-11(2,3)10-13-12-9-5-4-8(7-15)6-14(9)10/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCCKUGHTJWJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1C=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10723511
Record name 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959977-72-1
Record name 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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